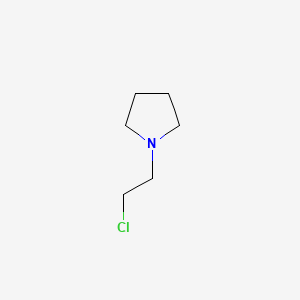

1-(2-Chloroethyl)pyrrolidine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-chloroethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN/c7-3-6-8-4-1-2-5-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGFLMXDCGQKPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4043850 | |

| Record name | 1-(2-Chloroethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5050-41-9 | |

| Record name | 1-(2-Chloroethyl)pyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005050419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chloroethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Chloroethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-CHLOROETHYL)PYRROLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV1Z5283LW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Chloroethyl)pyrrolidine Hydrochloride

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety and handling, and applications of 1-(2-Chloroethyl)pyrrolidine hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties

This compound hydrochloride is a white to off-white crystalline solid.[1] It is a haloalkyl-substituted pyrrolidine (B122466) that is hygroscopic and soluble in water.[1][2] This compound is primarily utilized as a chemical intermediate in the synthesis of a variety of pharmaceutical compounds.[3][4]

Chemical and Physical Properties

The key quantitative data for this compound hydrochloride are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃Cl₂N | [5] |

| Molecular Weight | 170.08 g/mol | [5] |

| CAS Number | 7250-67-1 | [5] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 167-175 °C | [4] |

| Boiling Point | 237 °C (lit.) | [6] |

| Solubility | Soluble in water | [1][4] |

| EINECS Number | 230-660-7 | [5] |

Spectral Data

Synthesis and Purification

This compound hydrochloride can be synthesized through the reaction of pyrrolidine with 2-chloroethanol, followed by treatment with thionyl chloride.[3]

Experimental Protocol: Synthesis

Materials:

-

Pyrrolidine (Tetrahydropyrrole)

-

2-Chloroethanol (2-chlorohydrin)

-

Toluene

-

Thionyl chloride

-

Anhydrous ethanol (B145695) (for recrystallization)

Procedure:

-

To a reaction flask, add 165 mL (2 mol) of pyrrolidine, 67 mL (1 mol) of 2-chloroethanol, and 200 mL of toluene.[3]

-

Heat the mixture to reflux and maintain for 3 hours.[3]

-

Cool the reaction mixture to room temperature, which should result in the precipitation of a solid.[3]

-

Filter the solid and wash the filter cake with 20 mL of toluene.[3]

-

Control the temperature of the filtrate at approximately 75 °C and add 200 mL of thionyl chloride dropwise.[3]

-

After the addition is complete, reflux the mixture for an additional 2 hours.[3]

-

Cool the mixture to room temperature and concentrate it to dryness under reduced pressure.[3]

-

Recrystallize the resulting residue from anhydrous ethanol to yield the final product.[3]

Experimental Protocol: Purification

The crude this compound hydrochloride can be purified by recrystallization.

Materials:

-

Crude this compound hydrochloride

-

Isopropanol

-

Di-isopropyl ether

-

Activated charcoal

Procedure:

-

Dissolve the crude product in isopropanol.

-

Add activated charcoal to the solution and heat.

-

Filter the hot solution to remove the charcoal.

-

Add di-isopropyl ether to the filtrate to induce crystallization.

-

Cool the mixture to allow for complete crystallization.

-

Collect the purified crystals by filtration and dry them under vacuum.[3]

Synthesis Workflow

Caption: Synthesis workflow for this compound hydrochloride.

Applications in Drug Development

This compound hydrochloride is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antihistamines, antipsychotics, and selective estrogen receptor modulators (SERMs).[3]

Synthesis of Nafoxidine

Nafoxidine is a non-steroidal selective estrogen receptor modulator.[1] this compound hydrochloride is used in the final etherification step of its synthesis.

Experimental Protocol: Etherification Step in Nafoxidine Synthesis

Materials:

-

1-(4-hydroxyphenyl)-2-phenyl-6-methoxy-3,4-dihydronaphthalene (alcohol intermediate)

-

Anhydrous dimethylformamide (DMF)

-

Sodium hydride (60% dispersion in mineral oil)

-

This compound hydrochloride

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the alcohol intermediate (e.g., 31.7 mg, 0.0965 mmol) in anhydrous DMF (1 mL) at room temperature.[1]

-

Add sodium hydride (e.g., 13.4 mg, 0.335 mmol) portion-wise to the solution and stir for 20 minutes at room temperature.[1]

-

Add this compound hydrochloride (e.g., 33.4 mg, 0.196 mmol) to the reaction mixture.[1]

-

Heat the reaction to 50°C and stir for 11 hours.[1]

-

Cool the reaction to 0°C and quench with saturated aqueous sodium bicarbonate.[1]

-

Extract the aqueous layer with ethyl acetate.[1]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude nafoxidine.[1]

-

Purify the crude product via column chromatography.[1]

Synthesis of Clemastine

Other Pharmaceutical Applications

This compound also serves as a precursor for other drugs, including:

-

Procyclidine: An anticholinergic drug used in the treatment of Parkinson's disease.[2]

-

Bepridil (B108811): A calcium channel blocker.[7]

-

Dotarizine: A calcium channel blocker with antihistaminic properties.

Synthetic Utility Workflow

Caption: Synthetic utility of this compound hydrochloride.

Biological Activity and Signaling Pathways

Current literature does not indicate that this compound hydrochloride has direct biological activity or interacts with specific signaling pathways. Its primary role in a biological context is as a structural component of various pharmaceutical drugs. The biological and signaling pathway effects are therefore attributed to the final drug molecules it is used to synthesize. For instance, Nafoxidine, synthesized using this compound, acts as a selective estrogen receptor modulator, thereby influencing estrogen receptor signaling pathways.[1]

Safety and Handling

This compound hydrochloride is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5]

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, clothing, and eye/face protection.[3]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. It is hygroscopic and should be stored under a nitrogen atmosphere.[2]

-

First Aid:

Conclusion

This compound hydrochloride is a valuable and versatile intermediate in organic and medicinal chemistry. Its primary significance lies in its role as a building block for a range of pharmaceutical compounds with diverse therapeutic applications. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in research and development. While it does not appear to have direct biological activity, its contribution to the synthesis of life-saving and life-improving medications is substantial.

References

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. guidechem.com [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound hydrochloride | C6H13Cl2N | CID 81668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A new and efficient enantioselective synthesis of both enantiomers of the calcium channel blocker bepridil - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Mechanism of Action of 1-(2-Chloroethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chloroethyl)pyrrolidine is a versatile chemical intermediate, primarily recognized for its utility in the synthesis of a variety of pharmaceutical compounds.[1][2][3] Its biological activity is intrinsically linked to the reactive 2-chloroethyl group, which confers upon it the properties of an alkylating agent. The core of its mechanism of action lies in the intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate can then alkylate nucleophilic sites on biological macromolecules, leading to a range of cellular effects. Additionally, its structural resemblance to acetylcholine (B1216132) allows it to exhibit anticholinergic properties by antagonizing muscarinic acetylcholine receptors. This guide provides a comprehensive overview of the chemical basis of its action, its putative biological targets, and the experimental methodologies employed to elucidate its effects.

Core Mechanism of Action: The Aziridinium Ion

The principal mechanism of action of this compound is centered on its transformation into a reactive aziridinium ion. This process is a classic example of neighboring group participation, where the lone pair of electrons on the pyrrolidine (B122466) nitrogen atom facilitates the displacement of the chloride ion.

The formation of this strained, three-membered ring renders the carbon atoms highly susceptible to nucleophilic attack. This transient intermediate is a potent electrophile and the primary species responsible for the alkylating capabilities of the parent compound.[4][5]

Caption: Formation of the reactive aziridinium ion from this compound.

Biological Targets and Signaling Pathways

Alkylation of Nucleic Acids

The primary cytotoxic effects of alkylating agents are attributed to their interaction with DNA. The electron-rich nitrogen and oxygen atoms in the purine (B94841) and pyrimidine (B1678525) bases of DNA are prime targets for alkylation by the aziridinium ion. While direct studies on this compound are limited, data from analogous 2-chloroethyl-containing compounds, such as the nitrosoureas, provide significant insights into the probable sites of DNA modification.[6][7]

Potential DNA Alkylation Sites:

-

N7-guanine: This is the most nucleophilic site in DNA and a frequent target for alkylating agents.[5]

-

O6-guanine: Alkylation at this position is particularly mutagenic as it can lead to mispairing with thymine (B56734) during DNA replication.

-

N3-adenine: Another potential site for alkylation.

-

DNA Cross-linking: Bifunctional alkylating agents can form cross-links within the same DNA strand (intrastrand) or between opposite strands (interstrand). While this compound is monofunctional, derivatives containing two such moieties could act as cross-linking agents. Interstrand cross-links are particularly cytotoxic as they prevent DNA replication and transcription.[8]

Alkylation of DNA can trigger various cellular responses, including the activation of DNA damage repair pathways, cell cycle arrest, and ultimately, apoptosis.

Caption: Putative signaling pathway following DNA alkylation.

Alkylation of Proteins and Other Macromolecules

Nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine, can also be targets for alkylation by the aziridinium ion. The functional consequence of protein alkylation depends on the specific protein and the site of modification. This can lead to enzyme inhibition, disruption of protein-protein interactions, or altered protein conformation.

Anticholinergic Activity

This compound hydrochloride has been noted to possess anticholinergic properties.[2] This activity is attributed to its ability to act as an antagonist at muscarinic acetylcholine receptors (mAChRs). These are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.

By binding to these receptors, this compound can block the actions of acetylcholine, leading to a range of physiological effects characteristic of anticholinergic drugs, such as sedation. The specific subtypes of muscarinic receptors (M1-M5) that this compound has the highest affinity for have not been extensively characterized in publicly available literature.

Caption: Antagonism of muscarinic acetylcholine receptors.

Quantitative Data

Specific quantitative data on the biological activity of this compound is not extensively available in the public domain, likely due to its primary use as a chemical intermediate. However, for drug development and research purposes, the following parameters would be crucial to determine.

Table 1: Key Pharmacological and Reactivity Parameters to Determine

| Parameter | Description | Relevance |

| kform | First-order rate constant for aziridinium ion formation. | Determines the rate at which the active alkylating species is generated. |

| knuc | Second-order rate constant for the reaction of the aziridinium ion with a model nucleophile (e.g., guanosine). | Quantifies the intrinsic reactivity of the aziridinium ion. |

| IC50 (Cytotoxicity) | Concentration that inhibits cell growth by 50%. | Measures the overall cytotoxic potency against specific cell lines. |

| Ki (Muscarinic Receptors) | Inhibition constant for binding to muscarinic receptor subtypes (M1-M5). | Quantifies the affinity and selectivity of the anticholinergic activity. |

| LD50 | Median lethal dose. | Provides a measure of acute toxicity. |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9][10]

Caption: Workflow for the MTT cell viability assay.

DNA Cross-linking Assay (Comet Assay)

The comet assay, or single-cell gel electrophoresis, can be used to detect DNA strand breaks and cross-links.

Protocol:

-

Cell Treatment: Treat cells with the test compound for a defined period.

-

Cell Embedding: Embed the cells in low-melting-point agarose (B213101) on a microscope slide.

-

Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and most proteins.

-

Enzyme Treatment (for cross-link detection): Treat the slides with a proteinase K solution to digest proteins that are cross-linked to the DNA.

-

Electrophoresis: Subject the slides to electrophoresis under alkaline conditions.

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

-

Data Analysis: The extent of DNA migration (the "comet tail") is inversely proportional to the amount of DNA cross-linking.[11]

Muscarinic Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 cells transfected with the M1 receptor).

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound.

-

Incubation: Incubate at a controlled temperature to reach binding equilibrium.

-

Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Quantify the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[1]

Conclusion

The mechanism of action of this compound is twofold, stemming from its chemical reactivity and its structural similarity to endogenous signaling molecules. Its ability to form a highly electrophilic aziridinium ion makes it a potent alkylating agent with the potential to modify and damage key cellular components like DNA and proteins, leading to cytotoxicity. Concurrently, it can act as an antagonist at muscarinic acetylcholine receptors, contributing to its observed anticholinergic and sedative effects. A thorough understanding of these dual mechanisms is essential for the rational design and development of novel therapeutic agents derived from this versatile chemical scaffold. Further research is warranted to delineate the specific biological targets and downstream signaling pathways affected by this compound and to quantify its pharmacological and toxicological profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. Two-point immobilization of M3 muscarinic receptor: a method for recognizing receptor antagonists in natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AID 141176 - Binding affinity against Muscarinic acetylcholine receptor M1 expressed in CHO-K1 cells - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Chlornaphazine - Wikipedia [en.wikipedia.org]

- 6. Repair of DNA alkylation products formed in 9L cell lines treated with 1-(2-chloroethyl)-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA alkylation products formed by 1-(2-chloroethyl)-1-nitrosourea as molecular dosimeters of therapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of DNA-directed pyrrolidinyl and piperidinyl confined alkylating chloroalkylaminoanthraquinones: potential for development of tumor-selective N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Isolation and detection of DNA–protein crosslinks in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 1-(2-Chloroethyl)pyrrolidine Derivatives: An In-depth Technical Guide for Researchers and Drug Development Professionals

An authoritative guide on the synthesis, experimental protocols, and biological significance of 1-(2-Chloroethyl)pyrrolidine derivatives, pivotal scaffolds in modern medicinal chemistry.

Introduction

This compound is a versatile bifunctional molecule that serves as a cornerstone in the synthesis of a diverse array of pharmacologically active compounds. Its pyrrolidine (B122466) ring, a privileged structure in medicinal chemistry, imparts favorable pharmacokinetic properties, while the reactive chloroethyl group enables covalent linkages with a variety of nucleophilic moieties. This technical guide provides a comprehensive overview of the synthesis of this compound and its subsequent derivatization, with a focus on applications in the development of therapeutics targeting key receptors in the central nervous system and periphery. Detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and biological pathways are presented to aid researchers in the design and execution of novel drug discovery programs.

Core Synthesis of this compound Hydrochloride

The most prevalent and efficient method for the synthesis of the foundational building block, this compound hydrochloride, involves the chlorination of 2-pyrrolidin-1-ylethanol. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation, offering high yields and straightforward purification.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process, starting from the commercially available 2-pyrrolidin-1-ylethanol.

An In-depth Technical Guide to the Physical and Chemical Properties of N-Phenethyl-4-piperidinone (NPP)

Disclaimer: The CAS number 1001-37-2 provided in the initial query did not yield specific results in chemical databases. This guide focuses on a closely related and extensively documented compound, N-phenethyl-4-piperidinone (NPP), CAS 39742-60-4, which is of significant interest to researchers in drug development. NPP is a regulated chemical precursor, and all handling and synthesis should be conducted in strict compliance with local, national, and international regulations.

This technical guide provides a comprehensive overview of the physical and chemical properties of N-phenethyl-4-piperidinone (NPP), a key intermediate in the synthesis of various pharmaceutical compounds, most notably fentanyl and its analogues.[1][2][3] The information is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Physical Properties

N-Phenethyl-4-piperidinone, with the IUPAC name 1-(2-phenylethyl)piperidin-4-one, is a derivative of 4-piperidone (B1582916).[2] It is a solid at room temperature, appearing as a white to yellow or dark brown powder.[3]

Table 1: Physical and Chemical Properties of N-Phenethyl-4-piperidinone

| Property | Value | Source(s) |

| CAS Number | 39742-60-4 | [1][2] |

| Molecular Formula | C₁₃H₁₇NO | [1][2][3] |

| Molecular Weight | 203.28 g/mol | [2][3] |

| Appearance | White to off-white or yellow-brown crystalline solid | [3] |

| Melting Point | 56-60 °C | [1][3] |

| Boiling Point | 331.1 °C at 760 mmHg (estimated) | |

| Density | ~1.02 - 1.057 g/cm³ (estimated) | [2] |

| Solubility | Soluble in ethanol, DMF, and DMSO. | |

| pKa | 8.02 ± 0.20 (Predicted) | |

| LogP | 1.83 (Predicted) |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of NPP. The following tables summarize key spectral data.

Table 2: NMR Spectral Data for N-Phenethyl-4-piperidinone (CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 7.21-7.34 | m | 5H, Aromatic protons (C₆H₅) |

| 2.81 | t | 4H, CH₂ | |

| 2.69-2.88 | m | 4H, CH₂ | |

| 2.48 | t | 4H, CH₂ | |

| ¹³C NMR | 208.9 | s | C=O (Ketone) |

| 139.9 | s | Quaternary aromatic carbon | |

| 128.6 | d | Aromatic CH | |

| 128.4 | d | Aromatic CH | |

| 126.2 | d | Aromatic CH | |

| 59.3 | t | CH₂ | |

| 53.0 | t | CH₂ | |

| 41.2 | t | CH₂ | |

| 34.1 | t | CH₂ |

Source: Optimized Synthesis of 4-Piperidone[4]

Table 3: Mass Spectrometry Data for N-Phenethyl-4-piperidinone

| m/z | Relative Intensity (%) | Assignment |

| 203 | ~22 | [M]⁺ (Molecular ion) |

| 112 | 100 | [C₇H₆N]⁺ |

| 91 | ~30 | [C₇H₇]⁺ (Tropylium ion) |

| 42 | ~33 | [C₂H₄N]⁺ |

Source: Optimized Synthesis of 4-Piperidone[4], SWGDRUG.org Monograph[5]

Table 4: Infrared (IR) Spectroscopy Data for N-Phenethyl-4-piperidinone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1703 | vs | C=O stretch (ketone) |

| ~1353, 1368 | s | CH₂ bend |

| ~1226 | s | C-N stretch |

| ~703, 753 | s | Aromatic C-H bend |

Source: Optimized Synthesis of 4-Piperidone[4]

Experimental Protocols

Two common methods for the synthesis of NPP are the N-alkylation of 4-piperidone and the Dieckmann condensation route.

Protocol 3.1.1: N-Alkylation of 4-Piperidone with Phenethyl Bromide

This method involves the direct reaction of 4-piperidone with phenethyl bromide.[1]

-

Materials:

-

4-Piperidinone hydrochloride

-

Phenethyl bromide

-

Sodium carbonate (finely powdered)

-

Sodium iodide

-

-

Procedure:

-

A suspension of sodium carbonate (0.5 mol) and sodium iodide (0.5 g) in acetonitrile (250 mL) is heated to 60 °C.

-

4-Piperidinone hydrochloride (0.5 mol) is added in small portions to control gas evolution.

-

Phenethyl bromide (0.5 mol) is then added dropwise.

-

The reaction mixture is refluxed for 24 hours.

-

After cooling to room temperature, the precipitate is filtered off and rinsed with a small portion of acetonitrile.

-

The filtrate is concentrated on a rotary evaporator to yield NPP as a slightly yellow solid.

-

Protocol 3.1.2: Dieckmann Condensation Route

This route involves the reaction of phenethylamine (B48288) with methyl acrylate, followed by Dieckmann condensation, hydrolysis, and decarboxylation.[4]

-

Part 1: Synthesis of N,N-bis(carbomethoxyethyl)phenethylamine

-

Phenethylamine is reacted with two equivalents of methyl acrylate. This can be done in methanol, which accelerates the reaction.[4]

-

-

Part 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation

-

The resulting N,N-bis(carbomethoxyethyl)phenethylamine (1 equivalent) is added to a mixture of a base (e.g., sodium metal, 2 equivalents) in a solvent like xylene. The mixture is added rapidly at 50 °C and then stirred at room temperature for 24 hours.[4][6]

-

Water is added dropwise at 2-3 °C. The aqueous layer is separated and acidified to pH 3-4 with concentrated HCl, leading to the separation of an oily layer.[6]

-

Excess concentrated HCl is added to the oily product, and the mixture is refluxed.[4][6]

-

After reflux, an excess of sodium hydroxide (B78521) solution is added, causing the product to separate as an oily layer.[6]

-

The product is extracted with a suitable solvent (e.g., xylene), and the solvent is evaporated to afford NPP. The crude product can be purified by recrystallization.[4][6][7]

-

Protocol 3.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dilute the analyte to approximately 11 mg/mL in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as a 0 ppm reference.[5]

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Parameters:

-

Pulse angle: 90°

-

Delay between pulses: 45 seconds

-

Protocol 3.2.2: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dilute the analyte to approximately 4 mg/mL in methanol.[5]

-

Instrumentation: Agilent gas chromatograph with a mass selective detector.

-

GC Parameters:

-

Column: HP-5 MS (30m x 0.25 mm x 0.25 µm) or equivalent.

-

Carrier Gas: Helium at 1.5 mL/min.

-

Injector Temperature: 280 °C.

-

Oven Program: Initial temperature of 100 °C for 1.0 min, then ramp to 280 °C at 12 °C/min, and hold for 9.0 min.

-

Injection: 1 µL with a split ratio of 25:1.

-

-

MS Parameters:

-

MSD Transfer Line Temperature: 280 °C.

-

MS Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Mass Scan Range: 30-550 amu.

-

Protocol 3.2.3: Infrared (IR) Spectroscopy

-

Instrumentation: FTIR spectrometer with a diamond Attenuated Total Reflectance (ATR) attachment.

-

Scan Parameters:

-

Number of scans: 32

-

Number of background scans: 32

-

Chemical Reactivity and Applications

The primary application of NPP in drug development is as a key precursor in the synthesis of fentanyl via the Siegfried method.[2] This synthetic route involves the reductive amination of NPP with aniline (B41778) to form 4-anilino-N-phenethylpiperidine (ANPP), which is then acylated to yield fentanyl.[1][2]

The following diagram illustrates the workflow of the Siegfried method starting from NPP.

Caption: Siegfried method for fentanyl synthesis from NPP.

The following diagram illustrates the logical workflow from synthesis to characterization of NPP.

Caption: General workflow for the synthesis and characterization of NPP.

References

- 1. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. 1-Phenethyl-4-piperidone|High-Purity Research Chemical [benchchem.com]

- 4. scribd.com [scribd.com]

- 5. 4-Piperidinone, 1-(phenylmethyl)- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

Technical Guide: Spectroscopic and Spectrometric Analysis of 1-(2-Chloroethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1-(2-chloroethyl)pyrrolidine. It also includes detailed experimental protocols and a schematic for its synthesis, serving as a crucial resource for its application in pharmaceutical development and chemical research. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including antihistamines and antipsychotics.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. Below is a summary of the available ¹H NMR data for this compound hydrochloride.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound hydrochloride was acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -NH- | ~12.3 | Broad Singlet | 1H |

| -CH₂-Cl | ~4.06 | Triplet | 2H |

| -N-CH₂- (ring) | ~3.83 | Multiplet | 2H |

| -N-CH₂- (chain) | ~3.59 | Triplet | 2H |

| -CH₂- (ring) | ~3.12 | Multiplet | 2H |

| -CH₂-CH₂- (ring) | ~2.18 | Multiplet | 4H |

Note: Data is for the hydrochloride salt of this compound. The broad singlet at ~12.3 ppm is characteristic of the acidic proton of the hydrochloride salt.[1]

¹³C NMR Spectral Data

While ¹³C NMR spectra for this compound hydrochloride have been recorded, specific chemical shift data is not widely available in the public domain.

Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The following data pertains to the free base form, this compound.

Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum of this compound reveals a distinct fragmentation pattern under electron ionization. The most abundant fragments are summarized below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Plausible Fragment |

| 84 | Base Peak | [C₅H₁₀N]⁺ |

| 42 | High | [C₂H₄N]⁺ |

| 55 | Medium | [C₄H₇]⁺ |

Note: The base peak at m/z 84 corresponds to the loss of the chloroethyl group and the formation of the stable pyrrolidinium (B1226570) cation. This is a characteristic fragmentation pathway for N-substituted pyrrolidines.[2]

Synthesis and Experimental Protocols

A common synthetic route to this compound hydrochloride involves the reaction of 2-(pyrrolidin-1-yl)ethanol with thionyl chloride.

Synthesis Workflow

References

An In-depth Technical Guide to the Reactivity and Stability of 1-(2-Chloroethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 1-(2-chloroethyl)pyrrolidine and its commonly used hydrochloride salt. This information is critical for its effective and safe use as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.

Physicochemical Properties and Stability

This compound is a bifunctional molecule featuring a nucleophilic tertiary amine (the pyrrolidine (B122466) nitrogen) and an electrophilic carbon bearing a chlorine atom. This structure dictates its chemical behavior. The hydrochloride salt is the more common and stable form for storage and handling.

Stability Profile:

The stability of this compound is a critical consideration for its storage and use. The free base is noted to be relatively unstable and is typically converted to the hydrochloride salt for improved shelf-life.[1] Key stability characteristics are summarized in the table below.

| Parameter | Value | Citation(s) |

| Form | The hydrochloride salt is a white to off-white or beige crystalline powder. | [1][2] |

| Hygroscopicity | The hydrochloride salt is hygroscopic and should be stored under a dry, inert atmosphere (e.g., nitrogen). | [3][4] |

| Thermal Stability | Thermal decomposition can release irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas. | [3] |

| Incompatible Materials | Strong oxidizing agents and strong bases. | [3] |

| Recommended Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. |

Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the intramolecular interaction between the pyrrolidine nitrogen and the chloroethyl group. This interaction leads to the formation of a highly reactive cyclic intermediate, the aziridinium (B1262131) ion.

Formation of the Aziridinium Ion

The core of this compound's reactivity lies in its ability to undergo intramolecular cyclization to form a spirocyclic aziridinium cation. This is an intramolecular nucleophilic substitution where the lone pair of electrons on the pyrrolidine nitrogen attacks the carbon atom bonded to the chlorine, displacing the chloride ion.[5][6] This highly strained, three-membered ring is a potent electrophile and is the key intermediate in most of the reactions involving this compound.

The rate of this cyclization is highly dependent on the pH of the medium. The reaction requires the pyrrolidine nitrogen to be in its unprotonated, nucleophilic state.[5] Therefore, in acidic conditions, where the nitrogen is protonated, the cyclization is slow. As the pH increases towards neutral or alkaline conditions, the concentration of the free base form increases, leading to a significantly faster rate of aziridinium ion formation.[5]

Nucleophilic Substitution Reactions

The high electrophilicity of the aziridinium ion makes it susceptible to attack by a wide range of nucleophiles. This ring-opening reaction is the basis for the synthetic utility of this compound, allowing for the introduction of the 2-(pyrrolidin-1-yl)ethyl moiety onto various molecules.

The hydrolysis of the aziridinium ions formed from tertiary β-chloroethylamines has been shown to follow first-order kinetics.[7] The rate of hydrolysis increases with the basicity (pKa) of the parent amine, as a more electron-donating environment at the nitrogen atom enhances the stability of the positively charged intermediate, making it more susceptible to nucleophilic attack.[7]

Experimental Protocols: A Case Study in the Synthesis of Nafoxidine

A prominent application of this compound hydrochloride is in the synthesis of Nafoxidine, a non-steroidal selective estrogen receptor modulator (SERM). The final step of the synthesis involves an etherification reaction where the hydroxyl group of a precursor is alkylated using this compound hydrochloride.

Synthesis of Nafoxidine

Materials:

-

1-(4-hydroxyphenyl)-2-phenyl-6-methoxy-3,4-dihydronaphthalene (precursor alcohol)

-

Sodium hydride (60% dispersion in mineral oil)

-

This compound hydrochloride

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure: [7]

-

To a solution of the precursor alcohol (1 equivalent) in anhydrous DMF, gradually add sodium hydride (3.5 equivalents) at room temperature.

-

Stir the reaction mixture for 20 minutes at the same temperature.

-

Add this compound hydrochloride (2 equivalents) to the reaction mixture.

-

Heat the mixture to 50°C and stir for 11 hours.

-

Cool the reaction to 0°C and quench by the slow addition of saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield Nafoxidine.

Biological Significance and Signaling Pathways

Current literature primarily identifies this compound as a synthetic intermediate. There is no substantial evidence to suggest a direct role for this compound in biological signaling pathways. Its biological relevance is derived from its incorporation into pharmacologically active molecules, such as Nafoxidine, which exert their effects by interacting with specific biological targets (e.g., estrogen receptors).

Safety and Handling

This compound hydrochloride is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Handling Precautions:

-

Handle in a well-ventilated area.

-

Wear suitable protective clothing, including chemical-resistant gloves and safety goggles.

-

Avoid formation of dust and aerosols.

-

In case of accidental release, avoid dust formation and ensure adequate ventilation.

Conclusion

The reactivity of this compound is fundamentally governed by its propensity to form a highly electrophilic spirocyclic aziridinium ion. This key intermediate readily undergoes nucleophilic attack, making the parent compound a valuable reagent for introducing the 2-(pyrrolidin-1-yl)ethyl group in organic synthesis, particularly in drug development. Its stability is enhanced in its hydrochloride salt form, though it remains hygroscopic and requires careful handling and storage under anhydrous conditions. A thorough understanding of its pH-dependent reactivity is crucial for optimizing its use in synthetic protocols and ensuring safe laboratory practices.

References

- 1. This compound-2,5-dione (41212-96-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scilit.com [scilit.com]

- 4. 2-Chloroethylamine hydrochloride | C2H7Cl2N | CID 9793737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloroethylamine | 689-98-5 | Benchchem [benchchem.com]

- 6. Kinetics and mechanism of chlorambucil hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Unveiling the Potential: A Technical Guide to the Biological Activities of 1-(2-Chloroethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chloroethyl)pyrrolidine is a versatile heterocyclic compound, primarily recognized for its crucial role as a synthetic intermediate in the pharmaceutical industry. While extensive research on its direct biological effects is limited, its incorporation into a variety of bioactive molecules underscores its significance. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, with a focus on its toxicological profile, its role as a precursor to pharmacologically active agents, and the inferred mechanisms of action. This document synthesizes available data to serve as a foundational resource for researchers in drug discovery and development.

Chemical and Physical Properties

This compound, often utilized as its more stable hydrochloride salt, is a key building block in organic synthesis. A summary of its essential properties is presented below.

| Property | Value | Reference |

| Chemical Formula | C6H12ClN | [1][2] |

| Molecular Weight | 133.62 g/mol | [1][2] |

| CAS Number | 5050-41-9 | [1] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 170.5 °C at 760 mmHg | [1] |

| Flash Point | 56.9 °C | [1] |

| Density | 1.037 g/cm³ | [1] |

| Solubility | Miscible with water and most organic solvents | [3] |

| Hydrochloride Salt CAS | 7250-67-1 | [4] |

| Hydrochloride Salt M.W. | 170.08 g/mol | [4] |

| Hydrochloride Salt M.P. | 167-170 °C | [5] |

Toxicological Profile

The toxicological properties of this compound and its hydrochloride salt are important considerations for handling and in the context of potential biological effects. The compound is classified as a hazardous substance.

| Hazard Classification | Description | GHS Pictogram | Precautionary Statements | Reference |

| Skin Corrosion/Irritation | Causes skin irritation | Warning | P264, P280, P302+P352, P332+P313, P362 | [2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | Warning | P264, P280, P305+P351+P338, P337+P313 | [2] |

| Acute Toxicity (Oral) | Harmful if swallowed | Warning | P264, P270, P301+P312, P330, P501 | [6] |

| Acute Toxicity (Inhalation) | Harmful if inhaled | Warning | P261, P271, P304+P340, P312 | [6] |

| Specific Target Organ Toxicity | May cause respiratory irritation | Warning | P261, P271, P304+P340, P312, P403+P233, P405, P501 | [6] |

Role as a Pharmaceutical Intermediate

The primary documented role of this compound in a biological context is as a key intermediate in the synthesis of various pharmaceutical agents.[1][5] Its chemical structure, featuring a reactive chloroethyl group and a pyrrolidine (B122466) ring, makes it a valuable synthon for introducing the pyrrolidinylethyl moiety into larger molecules.

Workflow for Synthesis of Bioactive Compounds

Caption: Synthetic pathway utilizing this compound.

Potential Biological Activities and Mechanisms of Action

While direct and extensive studies on the biological activities of this compound are not widely published, its use as a precursor for several classes of drugs allows for inferences about its potential biological targets.

Anticholinergic Activity

Many drugs synthesized using this compound exhibit anticholinergic properties.[5] Anticholinergic agents work by competitively inhibiting the binding of the neurotransmitter acetylcholine (B1216132) to its muscarinic receptors.[7] This blockade disrupts the normal functioning of the parasympathetic nervous system.[8]

Caption: Competitive antagonism at the muscarinic receptor.

The pyrrolidine moiety is a common feature in many known muscarinic receptor antagonists. It is plausible that this compound itself possesses some affinity for these receptors, which is then optimized in the final drug products. The typical effects of anticholinergic agents include dry mouth, blurred vision, constipation, and urinary retention.[8][9]

Antimicrobial and Neuroactive Properties

Some sources suggest potential antimicrobial and neuroactive properties for this compound hydrochloride.[6] The pyrrolidine ring is a scaffold found in numerous compounds with a wide range of biological activities, including antimicrobial and central nervous system effects.[10][11][12] However, without specific experimental data, these remain speculative activities for this compound itself.

Experimental Protocols

In Vitro Anticholinergic Activity Assay (Hypothetical)

A radioligand binding assay could be used to determine the affinity of this compound for muscarinic receptors.

-

Preparation of Membranes: Membranes from a cell line expressing a specific subtype of muscarinic receptor (e.g., M1-M5) are prepared.

-

Binding Assay: The membranes are incubated with a radiolabeled antagonist (e.g., [³H]N-methylscopolamine) and varying concentrations of this compound.

-

Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity retained on the filter is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Antimicrobial Susceptibility Testing (Hypothetical)

The minimum inhibitory concentration (MIC) could be determined using the broth microdilution method.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilutions: this compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under suitable conditions for the growth of the microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound is a compound of significant interest in medicinal chemistry due to its role as a versatile synthetic precursor. While its own biological activity profile is not extensively characterized in publicly available literature, its structural contribution to a range of pharmaceuticals, particularly those with anticholinergic effects, suggests a potential interaction with muscarinic receptors. Its well-documented hazardous properties necessitate careful handling. Future research could focus on elucidating the specific biological activities of this compound to explore any untapped therapeutic potential.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C6H12ClN | CID 81669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Physiology, Anticholinergic Reaction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound hydrochloride | C6H13Cl2N | CID 81668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Hydrochloride | 7250-67-1 [chemicalbook.com]

- 6. Buy this compound hydrochloride | 7250-67-1 [smolecule.com]

- 7. dermnetnz.org [dermnetnz.org]

- 8. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-Depth Technical Guide to the Toxicology and Safety of 1-(2-Chloroethyl)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the available toxicology and safety data for 1-(2-Chloroethyl)pyrrolidine hydrochloride (CAS No. 7250-67-1). The information compiled herein is intended to inform researchers, scientists, and drug development professionals about the potential hazards associated with this compound. The data presented covers acute toxicity, genotoxicity, and provides context on the general toxicological testing methodologies. Currently, there is a notable lack of publicly available data regarding chronic, carcinogenic, and reproductive toxicity, as well as specific mechanistic pathways for this compound.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 7250-67-1 | |

| Molecular Formula | C₆H₁₂ClN · HCl | |

| Molecular Weight | 170.08 g/mol | |

| Synonyms | 2-Pyrrolidinoethyl chloride hydrochloride, N-(2-Chloroethyl)pyrrolidine hydrochloride | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 167-170 °C | ChemicalBook |

| Solubility | Soluble in water |

Toxicological Data

Acute Toxicity

The acute toxicity of this compound hydrochloride has been evaluated through oral, dermal, and ocular routes of exposure.

Table 1: Summary of Acute Toxicity Data

| Test | Species | Route | Result | Classification | Reference |

| LD₅₀ | Rat | Oral | 2629 mg/kg | Harmful if swallowed | |

| Skin Irritation | Rabbit | Dermal | Irritating | Causes skin irritation | |

| Eye Irritation | Rabbit | Ocular | Irritating | Causes serious eye irritation |

-

Acute Oral Toxicity (LD₅₀):

-

Guideline: While the specific study protocol is not detailed in the available resources, such studies generally follow OECD Guideline 401 or similar protocols.

-

Methodology: The study involved the administration of this compound hydrochloride to rats via the oral route to determine the median lethal dose (LD₅₀). The reported LD₅₀ was 2629 mg/kg.

-

-

Acute Dermal Irritation:

-

Guideline: The study was likely conducted in accordance with OECD Guideline 404 (Acute Dermal Irritation/Corrosion).

-

Methodology: A single dose of the substance is applied to the skin of a rabbit. The site is then observed for signs of erythema and edema at specified intervals. The results indicated that the compound is irritating to the skin.

-

-

Acute Eye Irritation:

-

Guideline: The study was likely conducted following OECD Guideline 405 (Acute Eye Irritation/Corrosion).

-

Methodology: A single dose of the substance is instilled into the conjunctival sac of one eye of a rabbit. The eye is then examined for corneal opacity, iritis, conjunctival redness, and chemosis at specific time points. The findings showed that the compound causes serious eye irritation.

-

Genotoxicity

While some safety data sheets indicate that this compound hydrochloride may have mutagenic properties, specific study results are not publicly available. One source mentions findings of unscheduled DNA synthesis in rat liver and mutations in mouse lymphocytes, but the data and protocols were not provided.

The pyrrolidine (B122466) moiety, present in this compound, has been associated with potential bioactivation to reactive metabolites that could have genotoxic and mutagenic effects. Additionally, β-chloroethylamines are a class of compounds known for their potential mutagenic effects.

Given the absence of specific data, this section outlines the standard methodologies for key genotoxicity assays that would be required for a comprehensive evaluation.

-

Bacterial Reverse Mutation Test (Ames Test):

-

Guideline: OECD Guideline 471.

-

Methodology: This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The bacteria are exposed to the test substance with and without a metabolic activation system (S9 fraction from rat liver). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid. The number of revertant colonies is counted and compared to a control.

-

-

In Vitro Mammalian Chromosomal Aberration Test:

-

Guideline: OECD Guideline 473.

-

Methodology: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes, are exposed to the test substance with and without metabolic activation. After a suitable incubation period, the cells are harvested, and metaphase chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).

-

-

In Vitro Unscheduled DNA Synthesis (UDS) Assay:

-

Guideline: OECD Guideline 486.

-

Methodology: This assay measures the repair of DNA damage in non-dividing (non-S-phase) cells. Primary rat hepatocytes are often used. The cells are exposed to the test substance and a radiolabeled DNA precursor (e.g., ³H-thymidine). If the substance damages DNA, the cell's repair machinery will incorporate the radiolabeled precursor, which can be quantified by autoradiography or liquid scintillation counting.

-

-

In Vitro Mouse Lymphoma Assay (MLA):

-

Guideline: OECD Guideline 490.

-

Methodology: This assay detects gene mutations in the thymidine (B127349) kinase (TK) gene of L5178Y mouse lymphoma cells. Cells are exposed to the test substance with and without metabolic activation. Mutations in the TK gene are detected by the cells' ability to grow in the presence of a toxic pyrimidine (B1678525) analog (e.g., trifluorothymidine), which would normally be lethal to cells with a functional TK enzyme.

-

Chronic Toxicity, Carcinogenicity, and Reproductive Toxicity

There is a significant lack of publicly available data on the chronic, carcinogenic, and reproductive toxicity of this compound hydrochloride. The International Agency for Research on Cancer (IARC) has not classified this specific compound. Comprehensive studies following OECD guidelines (e.g., OECD 452 for chronic toxicity, OECD 451 for carcinogenicity, and OECD 414/416 for reproductive/developmental toxicity) would be necessary to assess these endpoints.

Mechanistic Insights and Signaling Pathways

No specific studies detailing the signaling pathways involved in the toxicity of this compound hydrochloride have been identified. However, as a reactive alkylating agent, it is plausible that its toxicity stems from its ability to covalently modify cellular macromolecules such as DNA and proteins. This can lead to a variety of cellular stress responses.

Below is a generalized representation of a cellular stress response pathway that can be activated by chemical toxicants. Please note that this is a general diagram and has not been specifically validated for this compound.

Experimental Workflows

The following diagram illustrates a typical workflow for assessing the genotoxicity of a chemical compound, integrating both in vitro and in vivo assays as per regulatory guidelines.

Conclusion and Data Gaps

This compound hydrochloride is a compound that is harmful if swallowed and causes skin and serious eye irritation. While there are indications of potential mutagenicity, a comprehensive genotoxicity profile is lacking in the public domain. Furthermore, there is a significant absence of data regarding its chronic toxicity, carcinogenicity, and reproductive and developmental effects. To conduct a thorough risk assessment for this compound, further studies adhering to international guidelines (e.g., OECD) are required to fill these critical data gaps. Researchers and drug development professionals should handle this compound with appropriate safety precautions, considering its known acute hazards and the potential for uncharacterized long-term effects.

An In-depth Technical Guide to 1-(2-Chloroethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chloroethyl)pyrrolidine is a halogenated alkyl-substituted pyrrolidine (B122466) that serves as a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds. Primarily utilized in its hydrochloride salt form for improved stability and handling, this compound is a key building block in the production of drugs ranging from selective estrogen receptor modulators (SERMs) to antihistamines and antipsychotics. This technical guide provides a comprehensive review of the synthesis, chemical properties, and known applications of this compound, with a focus on its role in the development of the SERM, Nafoxidine. Detailed experimental protocols for its synthesis and subsequent use are provided, alongside available toxicological data. Furthermore, this guide elucidates the estrogen signaling pathway, the target of Nafoxidine, through a detailed diagrammatic representation.

Chemical and Physical Properties

This compound is most commonly handled as its hydrochloride salt, which is a white to off-white crystalline solid.[1][2] The free base is a colorless to light brown oil and is less stable.[3] Key physical and chemical properties are summarized in the tables below.

Table 1: Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 7250-67-1 | [2][4] |

| Molecular Formula | C₆H₁₂ClN · HCl | [4] |

| Molecular Weight | 170.08 g/mol | [4] |

| Appearance | White to beige crystalline powder | [2] |

| Melting Point | 167-170 °C | [5] |

| Boiling Point | 237 °C | [4] |

| Solubility | Soluble in water | [2] |

| Storage | Hygroscopic, store under inert atmosphere at room temperature | [2] |

Table 2: Properties of this compound (Free Base)

| Property | Value | Reference(s) |

| CAS Number | 5050-41-9 | [6] |

| Molecular Formula | C₆H₁₂ClN | [6] |

| Molecular Weight | 133.62 g/mol | [6] |

| Appearance | Colorless to light brown oil | [3] |

| Boiling Point | 170.5 °C at 760 mmHg | [6] |

| Density | 1.037 g/cm³ | [6] |

| Flash Point | 56.9 °C | [6] |

Synthesis and Manufacturing

The hydrochloride salt of this compound can be synthesized through several routes. Two common methods are detailed below.

Experimental Protocol 1: Synthesis from 2-(Pyrrolidin-1-yl)ethanol

This protocol involves the chlorination of 2-(pyrrolidin-1-yl)ethanol using thionyl chloride.

Materials:

-

2-(Pyrrolidin-1-yl)ethanol

-

Thionyl chloride

-

Diethyl ether

-

Nitrogen gas supply

-

Standard reflux and vacuum concentration apparatus

Procedure:

-

In a round-bottom flask equipped with a stirrer and under a nitrogen atmosphere, cautiously add thionyl chloride (40 mL, 0.54 mol) to 2-(pyrrolidin-1-yl)ethanol (6.24 g, 0.05 mol).[4]

-

Heat the stirred mixture to reflux and maintain for 1 hour.[4]

-

After reflux, cool the mixture and concentrate it in vacuo to remove excess thionyl chloride.[4]

-

Triturate the resulting residue with diethyl ether to precipitate a solid. Decant the liquid. Repeat this process several times until the decanted liquid is nearly colorless.[4]

-

Evaporate the remaining solvent from the solid under vacuum to yield this compound hydrochloride as a free-flowing solid.[4]

Experimental Protocol 2: Synthesis from Tetrahydropyrrole and 2-Chloroethanol (B45725)

This method involves the reaction of tetrahydropyrrole (pyrrolidine) with 2-chloroethanol, followed by chlorination.

Materials:

-

Tetrahydropyrrole (pyrrolidine)

-

2-Chloroethanol

-

Thionyl chloride

-

Anhydrous ethanol (B145695)

-

Standard reaction and recrystallization equipment

Procedure:

-

To a reaction flask, add tetrahydropyrrole (165 mL, 2 mol), 2-chloroethanol (67 mL, 1 mol), and toluene (200 mL).[2]

-

Heat the mixture to reflux and maintain for 3 hours.[2]

-

Cool the reaction mixture to room temperature, which should result in the precipitation of a solid. Isolate the solid by filtration and wash the filter cake with toluene (20 mL).[2]

-

Control the temperature of the filtrate at approximately 75 °C and slowly add thionyl chloride (200 mL) dropwise.[2]

-

After the addition is complete, continue to heat the mixture at reflux for an additional 2 hours.[2]

-

Cool the mixture to room temperature and concentrate to dryness under reduced pressure.[2]

-

Recrystallize the resulting residue from anhydrous ethanol to obtain the final product.[2]

Biological Activity and Toxicology

While this compound is primarily used as a chemical intermediate, its hydrochloride salt has been noted to exhibit anticholinergic and sedative properties.[2] However, detailed quantitative studies on the specific biological activities of the core compound are not extensively available in public literature. The primary focus of pharmacological assessment has been on the final drug products derived from it.

Table 3: Toxicological Data for this compound Hydrochloride

| Parameter | Value | Species | Route | Reference(s) |

| LD50 | 2629 mg/kg | Rat | Oral | [1] |

| Skin Irritation | Causes skin irritation | - | Dermal | [7] |

| Eye Irritation | Causes serious eye irritation | - | Ocular | [7] |

| Respiratory Irritation | May cause respiratory irritation | - | Inhalation | [7] |

Role in Drug Development: The Case of Nafoxidine

A significant application of this compound hydrochloride is in the synthesis of Nafoxidine, a first-generation non-steroidal selective estrogen receptor modulator (SERM).[2] SERMs are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity. Nafoxidine was investigated for the treatment of estrogen receptor-positive breast cancer.[1]

Signaling Pathway: Estrogen Receptor Signaling

Nafoxidine functions by competitively inhibiting the binding of estradiol (B170435) to the estrogen receptor (ER), primarily ERα. This binding event prevents the conformational changes in the receptor that are necessary for its dimerization, nuclear translocation, and subsequent binding to estrogen response elements (EREs) on DNA. By blocking this pathway, Nafoxidine inhibits the transcription of estrogen-responsive genes that promote the proliferation of breast cancer cells.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. soeagra.com [soeagra.com]

- 4. This compound Hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. Assessment of Sedative Activity of Lonicerin: In Vivo Approach With Pharmacokinetics and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of 1-(2-Chloroethyl)pyrrolidine

Introduction

1-(2-Chloroethyl)pyrrolidine is a chemical intermediate used in the synthesis of various pharmaceutical compounds.[1] Its structure comprises a pyrrolidine (B122466) ring and a chloroethyl group, both of which are recognized as metabolically active moieties. Understanding the potential pharmacokinetic and metabolic profile of this compound is crucial for assessing its biological activity, toxicity, and suitability as a building block in drug design. This guide synthesizes the available information on its chemical properties and provides a predictive framework for its metabolic pathways.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound and its hydrochloride salt is presented in Table 1. This information is essential for designing and interpreting experimental studies.

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C6H12ClN | C6H13Cl2N |

| Molecular Weight | 133.62 g/mol | 170.08 g/mol |

| CAS Number | 5050-41-9 | 7250-67-1 |

| Appearance | Solid | White to pale cream crystals or powder |

| Melting Point | Not reported | 168.0-174.0 °C |

| Solubility | Not reported | Soluble in water |

| SMILES | C1CCN(C1)CCCl | Cl.C1CCN(C1)CCCl |

Data sourced from PubChem and commercial supplier information.[2][3]

Predicted Metabolic Pathways

The metabolism of this compound is anticipated to proceed through Phase I and Phase II biotransformation reactions, primarily occurring in the liver. The key metabolic targets are the pyrrolidine ring and the chloroethyl side chain.

Phase I Metabolism:

Phase I reactions are expected to be primarily mediated by the cytochrome P450 (CYP) enzyme system.[4][5] Potential pathways include:

-

Oxidation of the Pyrrolidine Ring: The pyrrolidine ring is susceptible to oxidation at the carbon atoms alpha to the nitrogen, which can lead to the formation of a reactive iminium ion. This intermediate can then be hydrolyzed to open the ring, forming an aminoaldehyde.[6][7] Further oxidation of the aldehyde can produce a carboxylic acid. Hydroxylation at other positions of the pyrrolidine ring is also possible.[8]

-

N-Dealkylation: Cleavage of the N-C bond of the chloroethyl group would lead to the formation of pyrrolidine and 2-chloroacetaldehyde.

-

Oxidative Dechlorination: The chloroethyl group may undergo oxidative dechlorination, a process that can also lead to the formation of reactive intermediates.

Phase II Metabolism:

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. A key predicted pathway is:

-

Glutathione (B108866) Conjugation: The chloroethyl moiety is a potential substrate for glutathione S-transferases (GSTs), leading to the formation of a glutathione conjugate.[9][10] This is a common detoxification pathway for haloalkanes.

A diagram illustrating these predicted metabolic pathways is provided below.

References

- 1. Page loading... [guidechem.com]

- 2. This compound hydrochloride | C6H13Cl2N | CID 81668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C6H12ClN | CID 81669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. researchgate.net [researchgate.net]

- 8. Biotransformation of a new pyrrolidinone cognition-enhancing agent: isolation and identification of metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Conjugation of haloalkanes by bacterial and mammalian glutathione transferases: mono- and dihalomethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glutathione-dependent bioactivation of haloalkanes and haloalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-(2-Chloroethyl)pyrrolidine as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chloroethyl)pyrrolidine and its hydrochloride salt are versatile alkylating agents widely employed in organic synthesis, particularly in the development of pharmaceutical compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in O-alkylation and N-alkylation reactions. It includes tabulated quantitative data from various synthetic applications, comprehensive experimental procedures, and visualizations of relevant biological signaling pathways to support researchers in drug discovery and development.

Introduction

This compound serves as a key building block for introducing the N-(2-ethyl)pyrrolidine moiety into a diverse range of molecules. This structural motif is prevalent in numerous biologically active compounds, contributing to their pharmacological properties. The chloroethyl group provides a reactive site for nucleophilic substitution, enabling the formation of new carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds. This reagent is particularly valuable in the synthesis of pharmaceuticals such as selective estrogen receptor modulators (SERMs), antipsychotics, and antihistamines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1.

| Property | This compound | This compound Hydrochloride |

| Chemical Formula | C₆H₁₂ClN | C₆H₁₃Cl₂N |

| Molecular Weight | 133.62 g/mol | 170.08 g/mol |

| Appearance | Colorless to pale yellow liquid | White to off-white crystalline powder |

| Boiling Point | 170.5 °C at 760 mmHg[1] | 237 °C (lit.) |

| Melting Point | Not available | 167-171 °C |

| Solubility | Soluble in organic solvents | Soluble in water, slightly soluble in chloroform |

| CAS Number | 5050-41-9 | 7250-67-1 |

Applications in Organic Synthesis

This compound is a valuable reagent for the alkylation of various nucleophiles, primarily phenols and amines.

O-Alkylation of Phenols

The reaction of this compound with phenols is a common method for the synthesis of aryl ethers containing a pyrrolidinoethyl group. This reaction is fundamental in the synthesis of various pharmaceutical agents.

General Reaction Scheme:

Caption: General scheme for O-alkylation of phenols.

Application Example: Synthesis of Nafoxidine

Nafoxidine is a selective estrogen receptor modulator (SERM) that has been investigated for the treatment of breast cancer. Its synthesis involves the O-alkylation of a phenolic precursor with this compound hydrochloride.[2][3]

Quantitative Data for O-Alkylation Reactions:

| Phenolic Substrate | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| 1-(4-hydroxyphenyl)-2-phenyl-6-methoxy-3,4-dihydronaphthalene | NaH | DMF | 11 h | 50 °C | 82 | [4] |

| 4-Hydroxyphenethyl alcohol | K₂CO₃ | Acetonitrile (B52724) | 6-12 h | Reflux | Not specified | BenchChem |

| Substituted Phenols | Cs₂CO₃ | Acetonitrile | Not specified | Reflux | Good to high | BenchChem |

N-Alkylation of Amines

This compound readily alkylates primary and secondary amines to introduce the pyrrolidinoethyl moiety. This reaction is crucial for the synthesis of various biologically active compounds, including antipsychotics and antihistamines.

General Reaction Scheme:

Caption: General scheme for N-alkylation of amines.

Application Example: Synthesis of Clemastine Precursor

Clemastine is an antihistamine. Its synthesis can involve the coupling of a chiral tertiary alcohol with a chiral 2-(2-chloroethyl)pyrrolidine (B12109239) derivative.[5]

Quantitative Data for N-Alkylation Reactions:

| Amine Substrate | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| (R)-tertiary alcohol | Not specified | Not specified | Not specified | Not specified | Not specified | [5] |

| Aromatic primary amines | tBuOK | Toluene | Not specified | Mild conditions | High | [6] |

| 4-Phenyl-2-aminothiazoles | NaOH | Not specified | Not specified | Not specified | Not specified | [7] |

Experimental Protocols

Protocol 1: Synthesis of Nafoxidine (O-Alkylation)

This protocol describes the final etherification step in the synthesis of Nafoxidine.[3][4]

Materials:

-

1-(4-hydroxyphenyl)-2-phenyl-6-methoxy-3,4-dihydronaphthalene (precursor alcohol)

-

Sodium hydride (60% dispersion in mineral oil)

-

This compound hydrochloride

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the precursor alcohol (e.g., 31.7 mg, 0.0965 mmol) in anhydrous DMF (1 mL) at room temperature, add sodium hydride (e.g., 13.4 mg, 0.335 mmol) portion-wise.

-

Stir the resulting mixture at room temperature for 20 minutes.

-

Add this compound hydrochloride (e.g., 33.4 mg, 0.196 mmol) to the reaction mixture.

-

Heat the reaction to 50°C and stir for 11 hours.

-

Cool the reaction to 0°C and quench by the addition of saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude nafoxidine.

-

Purify the crude product by column chromatography.

Caption: Workflow for the synthesis of Nafoxidine.

Protocol 2: General Procedure for N-Alkylation of an Aromatic Amine

This protocol provides a general method for the N-alkylation of aromatic amines.

Materials:

-

Aromatic amine

-

This compound hydrochloride

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Anhydrous Acetonitrile or DMF

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, dissolve the aromatic amine (1.0 eq) in anhydrous acetonitrile or DMF.

-

Add the base (2.0-3.0 eq) to the solution.

-

Add this compound hydrochloride (1.1-1.2 eq) to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-